molecular formula C9H13NO3S B13900455 4-(3-Hydroxypropyl)benzenesulfonamide CAS No. 135832-46-1

4-(3-Hydroxypropyl)benzenesulfonamide

Cat. No.: B13900455
CAS No.: 135832-46-1
M. Wt: 215.27 g/mol
InChI Key: NSNHWGDFYDLMBS-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H13NO3S It is a derivative of benzenesulfonamide, where a hydroxypropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxopropyl)benzenesulfonamide.

    Reduction: Formation of 4-(3-Aminopropyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(3-Hydroxypropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the hydroxypropyl group.

    4-(3-Aminopropyl)benzenesulfonamide: A reduced form with an amine group.

    4-(3-Oxopropyl)benzenesulfonamide: An oxidized form with a carbonyl group.

Uniqueness

4-(3-Hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and physical properties. This makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

CAS No.

135832-46-1

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

4-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13)

InChI Key

NSNHWGDFYDLMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)S(=O)(=O)N

Origin of Product

United States

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